molecular formula C6H2BrF3N4 B8779957 7-bromo-3-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine

7-bromo-3-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine

Cat. No.: B8779957
M. Wt: 267.01 g/mol
InChI Key: RXZLFBDCEQEETM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-bromo-3-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that features a bromine atom and a trifluoromethyl group attached to an imidazo[1,2-B][1,2,4]triazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-3-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine typically involves the annulation of 2-amino-1,3,5-triazines with ketones. An Iodine-mediated annulation process is often employed, where electron-rich or electron-poor acetophenone and heterocycle ketones, as well as propiophenone, are functionalized with 2-amino-1,3,5-triazines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned annulation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-bromo-3-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-bromo-3-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may inhibit certain enzymes or bind to receptors, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 7,8-Dibromo-3-trifluoromethyl-imidazo[1,2-B][1,2,4]triazine
  • 7-Chloro-3-trifluoromethyl-imidazo[1,2-B][1,2,4]triazine

Uniqueness

7-bromo-3-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine is unique due to the presence of both a bromine atom and a trifluoromethyl group, which confer distinct electronic and steric properties.

Properties

Molecular Formula

C6H2BrF3N4

Molecular Weight

267.01 g/mol

IUPAC Name

7-bromo-3-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine

InChI

InChI=1S/C6H2BrF3N4/c7-4-2-11-5-13-3(6(8,9)10)1-12-14(4)5/h1-2H

InChI Key

RXZLFBDCEQEETM-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=N1)N=C(C=N2)C(F)(F)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-trifluoromethylimidazo[1,2-b][1,2,4]triazine (0.2211 g, 1.18 mmol) in acetic acid (6 ml) was added sodium acetate (0.1470 g, 1.79 mmol), then bromine (90.8 μl, 1.76 mmol). The solution was stirred at room temperature for 6 h, then partitioned between saturated aqueous NaHCO3 (100 ml) and ethyl acetate (100 ml). The aqueous layer (pH 9) was further extracted with ethyl acetate (100 ml), and the combined organic extracts were dried (Na2SO4) and evaporated in vacuo. The residue was purified by flash chromatography (silica gel, 25% EtOAc/isohexane) to afford 0.2073 g (66%) of the title compound: 1H NMR (360 MHz, CDCl3) δ 8.30 (1H, s), 8.83 (1H, s).
Quantity
0.2211 g
Type
reactant
Reaction Step One
Quantity
0.147 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
90.8 μL
Type
reactant
Reaction Step Two
Yield
66%

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